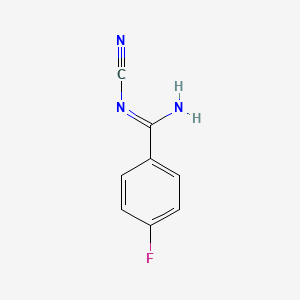

N'-cyano-4-fluorobenzene-1-carboximidamide

Description

This compound belongs to a class of aromatic carboximidamides, which are characterized by their imidamide functional group (-C(=NH)-NH₂ derivatives) and diverse substitution patterns. The fluorine substituent likely enhances electronic properties and metabolic stability, making such compounds of interest in medicinal chemistry and materials science .

Properties

IUPAC Name |

N'-cyano-4-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-3-1-6(2-4-7)8(11)12-5-10/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXDJBWDSAKQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NC#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The compound contains a carboximidamide functional group attached to a 4-fluorobenzene ring with a cyano substituent on the amidine nitrogen. Typical synthetic approaches for such amidine derivatives involve:

- Formation of the carboximidamide moiety via reaction of nitriles or amidines with appropriate nucleophiles.

- Introduction of the 4-fluorobenzene ring through substitution or condensation reactions involving 4-fluorobenzyl halides or 4-fluorobenzaldehyde derivatives.

- Installation of the cyano group on the amidine nitrogen typically via cyanation reactions or condensation with cyanamide.

Key Intermediate Preparation: 4-Fluorobenzyl Derivatives

Several studies report efficient methods to prepare 4-fluorobenzyl intermediates, which serve as precursors for amidine derivatives:

These intermediates are crucial for subsequent amidine formation steps.

Representative Synthetic Route (Inferred from Related Compounds)

A plausible synthetic route based on related literature and intermediates is:

Synthesis of 4-fluorobenzyl halide : Starting from 4-fluorobenzyl chloride or bromide, prepared via halogenation of 4-fluorotoluene or commercial sources.

Alkylation of hydroxyl or amino precursors : Using potassium carbonate as base in DMF or acetonitrile, 4-fluorobenzyl halides react with hydroxy or amino groups to form benzylated intermediates (yields 80-90%).

Formation of amidine intermediate : Reaction of benzylated nitriles or related compounds with ammonia or cyanamide under reflux in ethanol or acetic acid to form the carboximidamide group.

Introduction of N'-cyano group : Via cyanation reactions or condensation with cyanogen bromide or tert-butyl nitrite-mediated nitrosation followed by hydrolysis.

Summary Table of Preparation Conditions for Related Fluorobenzyl Derivatives

Research Findings and Analysis

- The preparation of N'-cyano-4-fluorobenzene-1-carboximidamide likely involves multi-step synthesis starting from 4-fluorobenzyl halides or aldehydes.

- Alkylation reactions using potassium carbonate as base in polar aprotic solvents like DMF or acetonitrile are efficient for introducing the 4-fluorobenzyl moiety.

- Formation of the carboximidamide group typically requires condensation with cyanamide or related reagents, sometimes involving nitrosation and hydrolysis steps to install the N'-cyano substituent.

- Yields for intermediate steps range from 67% to over 88%, indicating robust and reproducible procedures.

- Purification methods include recrystallization and silica gel chromatography to ensure high purity.

Chemical Reactions Analysis

Reactivity of the Cyano Group

The cyano group undergoes hydrolysis and reduction reactions:

-

Hydrolysis : In acidic or alkaline media, the cyano group converts to a carboxylic acid or amide. For example, alkaline hydrolysis of chloropyrimidine derivatives (e.g., compound 64 ) yields carboxylates .

-

Reduction : Catalytic hydrogenation or LiAlH₄ reduces the cyano group to a primary amine, though competing amidine reduction must be controlled .

Amidine Group Transformations

The amidine moiety participates in condensation and alkylation reactions:

Condensation with Carbonyl Compounds

-

Hydrazone Formation : Reacts with hydrazines to form hydrazones, as seen in the synthesis of aryl aminoguanidyl hydrazones . For example:

-

Heterocycle Synthesis : Condensation with α-ketoesters or diketones forms pyrimidinones or triazines. Compound 27 in source was synthesized via condensation of amidines with acetylacetone.

Alkylation/Acylation

-

The amidine nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) or acylation with anhydrides, though steric hindrance may limit reactivity .

Cross-Coupling Reactions

The aromatic ring participates in metal-catalyzed couplings:

| Reaction Type | Conditions | Product Example | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, dppf, Cs₂CO₃, 80°C | Biaryl derivatives | 40–70% | |

| Heck Reaction | PdCl₂, PPh₃, DMF, 100°C | Alkenylated products | 22–30% |

-

Suzuki Coupling : The fluorine atom is a poor leaving group, but boronic acids can couple at other positions if activated (e.g., via halogenation) .

-

Heck Reaction : Migratory insertion of alkenes occurs at the amidine-substituted position, forming stereogenic centers .

Stability and Degradation Pathways

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, N'-cyano-4-fluorobenzene-1-carboximidamide serves as a crucial building block for the synthesis of more complex molecules and materials. It is involved in several types of reactions:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : The cyano group can be converted to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).

- Substitution : The fluorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biology

In biological research, this compound is utilized to study enzyme interactions and protein-ligand binding. Its ability to modulate enzyme activity through specific molecular interactions makes it valuable in pharmacological studies. For instance, its mechanism of action involves binding to active sites on enzymes or receptors, potentially inhibiting or activating specific biochemical pathways .

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials. Its unique properties are leveraged in industries requiring specific chemical functionalities, such as pharmaceuticals and agrochemicals. The compound's role in synthesizing high-value intermediates underscores its industrial relevance .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. A study focusing on enzyme kinetics showed that varying concentrations of this compound affected substrate turnover rates significantly, indicating its potential as a lead compound for drug development targeting metabolic disorders .

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry context, this compound has been successfully used as a precursor in the synthesis of complex organic molecules through cross-coupling reactions. Researchers reported high yields when employing this compound in nickel-catalyzed reactions, showcasing its effectiveness as a building block for pharmaceutical compounds .

Mechanism of Action

The mechanism of action of N’-cyano-4-fluorobenzene-1-carboximidamide involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structure and the target molecule .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with N'-cyano-4-fluorobenzene-1-carboximidamide, differing primarily in substituents or core frameworks:

Electronic and Reactivity Differences

- Fluorine vs. Iodine Substituents: The fluorine atom in this compound confers electronegativity and steric compactness, enhancing binding affinity in biological targets compared to the bulkier iodine substituent in N'-(2-iodophenyl) analogs .

- Cyano Group Position: The cyano group in the imidamide moiety may participate in hydrogen bonding or π-stacking interactions, differentiating it from amino-substituted derivatives like 4-amino-N’-phenylbenzene-1-carboximidamide, where the -NH₂ group could act as a nucleophile .

Biological Activity

N'-cyano-4-fluorobenzene-1-carboximidamide is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a cyano group and a fluorine atom, contributes to its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHFN

- Molecular Weight : 163.15 g/mol

- CAS Number : 1431559-89-5

The compound is synthesized through the reaction of 4-fluorobenzonitrile with cyanamide, typically in the presence of a base and suitable solvents such as ethanol or methanol. This process can be scaled for industrial production, ensuring high yield and purity through methods like recrystallization or chromatography .

This compound interacts with specific molecular targets, primarily enzymes and receptors. The cyano group and fluorine atom are crucial for binding to active sites, which can modulate enzyme activity. This modulation can lead to either inhibition or activation of biochemical pathways, depending on the target .

Enzyme Interactions

The compound has been utilized in studies focusing on enzyme interactions, particularly in understanding protein-ligand binding dynamics. It serves as a valuable tool in elucidating mechanisms of action for various enzymes, contributing to drug discovery efforts .

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that modifications to the structure of this compound can enhance its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, structural analogs have shown varying degrees of potency against targets like indoleamine 2,3-dioxygenase (IDO), indicating the importance of substituent groups in modulating biological activity .

- Target Identification : A study explored the structure-activity relationship (SAR) of compounds related to this compound, revealing insights into how different functional groups influence binding affinity and inhibition efficacy against cancer-related enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| N'-cyano-4-chlorobenzene-1-carboximidamide | Chlorine instead of fluorine | Moderate enzyme inhibition |

| N'-cyano-4-bromobenzene-1-carboximidamide | Bromine instead of fluorine | Lower potency compared to fluorinated analog |

| N'-cyano-4-methylbenzene-1-carboximidamide | Methyl group instead of fluorine | Reduced interaction with biological targets |

This compound stands out due to its unique electronic properties imparted by the fluorine atom, enhancing its binding capabilities compared to its chlorinated or brominated counterparts .

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, general safety assessments indicate that compounds containing cyano groups can pose hazards if not handled properly. Standard laboratory safety protocols should be followed when working with this compound to mitigate risks associated with exposure .

Q & A

Q. What analytical techniques are recommended for structural confirmation of N'-cyano-4-fluorobenzene-1-carboximidamide?

- Answer: Structural characterization should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for hydrogen and fluorine environments), mass spectrometry (MS) (to confirm molecular weight and fragmentation patterns), and infrared (IR) spectroscopy (to identify functional groups like cyano and carboximidamide). For unambiguous confirmation, single-crystal X-ray diffraction is ideal but requires high-purity crystalline samples. Computational validation using quantum chemical methods (e.g., density functional theory, DFT) can cross-verify experimental spectral data .

Q. What safety protocols are critical during synthesis and handling?

- Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. A fume hood is mandatory due to potential cyanide-related toxicity.

- Storage: Store in airtight containers under inert gas (argon/nitrogen) at -20°C to minimize degradation .

- Disposal: Follow federal and institutional guidelines for cyanide-containing waste. Neutralize residues with alkaline hypochlorite before disposal .

Q. How to optimize synthesis yield for this compound?

- Answer:

- Reagent Ratios: Use a 1.2:1 molar ratio of 4-fluorobenzonitrile to cyanamide to account for side reactions.

- Catalysis: Employ Lewis acids like ZnCl₂ (5 mol%) to enhance imidamide formation.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility at 80–100°C. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and stability of this compound?

- Answer:

- Quantum Chemistry: Use DFT (e.g., B3LYP/6-31G*) to calculate bond dissociation energies, HOMO-LUMO gaps, and electrostatic potential surfaces to predict sites of nucleophilic/electrophilic attack.

- Molecular Dynamics (MD): Simulate thermal stability by modeling decomposition pathways at elevated temperatures (e.g., 300–500K).

- QSPR Models: Corrogate experimental solubility and logP values with computational descriptors (e.g., topological polar surface area) to optimize solvent systems .

Q. How to resolve contradictions in reported stability data under varying pH conditions?

- Answer:

- Experimental Design: Conduct accelerated stability studies at pH 1–13 (using HCl/NaOH buffers) at 40°C/75% relative humidity. Analyze degradation products via HPLC-MS.

- Statistical Analysis: Apply ANOVA to compare degradation rates across pH levels. Use principal component analysis (PCA) to identify dominant degradation pathways (e.g., hydrolysis of the cyano group under acidic conditions vs. imidamide cleavage in basic media) .

Q. What mechanistic insights can be gained from studying photodegradation?

- Answer:

- Light Exposure Tests: Irradiate samples with UV-Vis light (250–800 nm) in a photoreactor. Monitor changes via UV spectroscopy and LC-MS.

- Radical Trapping: Add scavengers (e.g., ascorbic acid for hydroxyl radicals) to identify reactive oxygen species (ROS) involved.

- Kinetic Modeling: Fit degradation data to pseudo-first-order kinetics to determine half-lives and quantum yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.